molecular formula C12H13FN2O B8303141 N-tert-Butyl-4-cyano-2-fluoro-benzamide

N-tert-Butyl-4-cyano-2-fluoro-benzamide

Cat. No.: B8303141
M. Wt: 220.24 g/mol
InChI Key: HUBPUTGCLDQQBA-UHFFFAOYSA-N
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Description

N-tert-Butyl-4-cyano-2-fluoro-benzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen, a cyano group at the para position, and a fluorine atom at the ortho position of the aromatic ring. This compound’s structure (C₁₂H₁₄FN₂O) combines electron-withdrawing substituents (cyano, fluoro) with a bulky tert-butyl group, which may influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity in biological systems.

Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

N-tert-butyl-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C12H13FN2O/c1-12(2,3)15-11(16)9-5-4-8(7-14)6-10(9)13/h4-6H,1-3H3,(H,15,16)

InChI Key

HUBPUTGCLDQQBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-tert-Butyl-4-cyano-2-fluoro-benzamide, we compare it with N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 22) from , a structurally related benzamide derivative with documented pharmacological activity.

Table 1: Structural and Functional Comparison

Property This compound Compound 22
Molecular Formula C₁₂H₁₄FN₂O C₃₄H₃₄N₄O₃
Substituents - tert-Butyl (amide N)
- Cyano (C4)
- Fluoro (C2)
- tert-Butyl (phenyl ring)
- Methoxybenzamido (C4)
- Pyridine-ethyl-phenyl moiety
Molecular Weight (g/mol) 221.25 562.66
Key Functional Groups Electron-withdrawing (F, CN) Electron-donating (OCH₃), aromatic pyridine
Potential Applications Enzyme inhibition, metabolic stability Kinase inhibition, receptor antagonism

Structural Analysis

In contrast, Compound 22’s methoxy group (electron-donating) and pyridine moiety may facilitate hydrogen bonding and π-π stacking in kinase interactions . The tert-butyl group in both compounds contributes to steric bulk, but its placement differs: on the amide nitrogen in the target compound vs. the phenyl ring in Compound 22. This distinction could alter conformational flexibility and target selectivity.

Pharmacological Implications: Compound 22’s pyridine-ethyl-phenyl extension likely enhances its affinity for kinases or receptors requiring extended hydrophobic interactions. The target compound’s simpler structure may favor penetration into compact active sites (e.g., cytochrome P450 enzymes). The cyano group in this compound could act as a hydrogen bond acceptor, mimicking nitriles in protease inhibitors (e.g., bortezomib), whereas the methoxy group in Compound 22 may stabilize interactions with polar residues.

Physicochemical Properties :

  • The target compound’s lower molecular weight (221 vs. 563 g/mol) suggests superior bioavailability and solubility compared to Compound 22. However, the tert-butyl group may reduce aqueous solubility in both cases.

Research Findings and Limitations

  • Experimental Data: No direct pharmacological data for this compound are available in the provided evidence. Compound 22, however, has been studied for kinase inhibition, with IC₅₀ values in the nanomolar range .
  • Synthetic Challenges: The fluorine and cyano groups in the target compound may complicate synthesis due to their reactivity, whereas Compound 22’s pyridine and methoxy groups require multi-step coupling reactions.
  • Theoretical Predictions : Computational models (e.g., QSAR) suggest that the target compound’s logP (~2.5) is lower than Compound 22’s (~5.2), implying better membrane permeability.

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